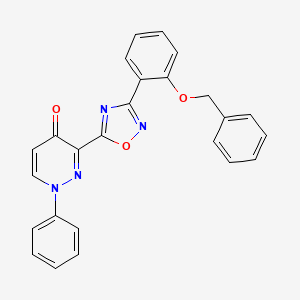

3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

Description

Properties

IUPAC Name |

1-phenyl-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O3/c30-21-15-16-29(19-11-5-2-6-12-19)27-23(21)25-26-24(28-32-25)20-13-7-8-14-22(20)31-17-18-9-3-1-4-10-18/h1-16H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCORNUFHXGRMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=N3)C4=NN(C=CC4=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one" typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the reaction of an appropriate hydrazide with a carboxylic acid derivative (such as an acyl chloride or ester) under dehydrating conditions.

Preparation of the benzyloxyphenyl group: : Benzylation of a phenol derivative, usually involving benzyl chloride and a base (e.g., sodium hydroxide), leads to the desired benzyloxyphenyl intermediate.

Coupling of the oxadiazole and benzyloxyphenyl moieties: : This often involves a condensation reaction facilitated by a catalyst or coupling reagent.

Assembly of the pyridazinone core: : Formation of the pyridazinone ring can be carried out by cyclization reactions involving hydrazines and suitable diketones.

Industrial Production Methods

While the compound's industrial production isn't yet well-documented, scaling up the synthesis would involve optimizing each step to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation and Reduction: : Due to the presence of multiple aromatic systems, the compound can undergo oxidation-reduction reactions under suitable conditions.

Substitution Reactions: : Electrophilic and nucleophilic substitutions are feasible, particularly on the aromatic rings and the oxadiazole moiety.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: : Utilization of halogenation reagents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) in the presence of catalysts.

Major Products Formed

Depending on the specific conditions and reagents used, the compound can yield various derivatives with modified aromatic substituents or altered oxadiazole and pyridazinone functionalities.

Scientific Research Applications

Chemistry

The compound's unique structure makes it a valuable scaffold for developing new synthetic methodologies, particularly in heterocyclic chemistry and the design of multifunctional organic molecules.

Biology

Potential biological applications include studying its interactions with enzymes or receptors, given the pharmacologically relevant oxadiazole and pyridazinone cores.

Medicine

Drug Development: : Its structural motifs are found in various pharmacophores, suggesting potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Bioactivity Screening: : Screening libraries can include this compound to identify new bioactivities or therapeutic targets.

Industry

Applications in material science, such as in the development of novel polymers or as intermediates in the synthesis of advanced materials, are possible due to its complex structure.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets:

Enzyme Inhibition or Activation: : The oxadiazole and pyridazinone groups are known to interact with various enzymes, possibly inhibiting or activating them based on the compound's binding mode.

Receptor Binding: : The aromatic systems and functional groups can facilitate binding to receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Oxadiazole Ring

Ortho vs. Para Substituents

- Target Compound : 2-(Benzyloxy)phenyl substitution on oxadiazole (CAS 1251654-79-1) .

- Analog 1: 4-(Benzyloxy)phenyl substitution (CAS 1112433-12-1, C25H18N4O2) .

Halogen-Substituted Analogs

- Analog 2 : 3-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one (CAS 1251623-48-9, C20H15BrN4O2 , MW 423.3 g/mol) .

- Bromine increases molecular weight and lipophilicity (ClogP ~3.5 vs. ~3.0 for the target compound), which may improve membrane permeability.

Methoxy-Substituted Analogs

- Analog 3: 5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methylbenzyl)pyridin-2(1H)-one (CAS 1251616-52-0, C22H19N3O3, MW 373.4 g/mol) .

Core Heterocycle Variations

Pyridazinone vs. Phthalazinone

- Analog 4: 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (CAS 1291832-17-1, C22H13ClN4O2, MW 400.8 g/mol) . The phthalazinone core adds a fused benzene ring, increasing rigidity and molecular weight.

Pyridinone vs. Pyridazinone

- Analog 5: 1-((5-Phenyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1396858-58-4, C21H14N6O3, MW 398.4 g/mol) . Dual oxadiazole motifs and a pyridinone core may enhance π-stacking but reduce solubility.

Structural and Physicochemical Comparison Table

| Compound | Core Structure | Oxadiazole Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Target Compound | Pyridazinone | 2-(Benzyloxy)phenyl | C25H18N4O2 | 406.4 | Ortho substitution, moderate ClogP |

| Analog 1 (CAS 1112433-12-1) | Pyridazinone | 4-(Benzyloxy)phenyl | C25H18N4O2 | 406.4 | Para substitution, reduced steric bulk |

| Analog 2 (CAS 1251623-48-9) | Pyridazinone | 2-Bromophenyl | C20H15BrN4O2 | 423.3 | Halogenated, high lipophilicity |

| Analog 4 (CAS 1291832-17-1) | Phthalazinone | 3-Chlorophenyl | C22H13ClN4O2 | 400.8 | Fused aromatic core, chlorine substituent |

| Analog 5 (CAS 1396858-58-4) | Pyridinone | Dual oxadiazole/pyridin-4-yl | C21H14N6O3 | 398.4 | Dual heterocycles, potential for dual target binding |

Implications for Bioactivity

While biological data are absent in the provided evidence, structural trends suggest:

- Ortho-substituted benzyloxy groups (target compound) may enhance target binding through steric complementarity.

- Halogenated analogs (e.g., Analog 2) could exhibit improved pharmacokinetics due to increased lipophilicity.

Biological Activity

The compound 3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 452.47 g/mol. Its structural complexity includes a pyridazine ring fused with an oxadiazole moiety, which is known to influence its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Monoamine Oxidase Inhibition : Several studies have highlighted that derivatives containing the benzyloxy and oxadiazole groups can act as selective inhibitors of monoamine oxidase B (MAO-B). For instance, related compounds have shown IC50 values in the low nanomolar range (1.4 - 4.6 nM), indicating potent MAO-B inhibition with minimal effects on MAO-A .

- Neuroprotective Effects : The neuroprotective potential of these compounds has been demonstrated through their ability to reduce oxidative stress and inflammation in neuronal models. This suggests a possible application in treating neurodegenerative diseases such as Parkinson's disease .

- Anticancer Activity : Preliminary studies have indicated that the compound may possess anticancer properties, particularly against breast cancer cell lines. The mechanism involves targeting specific pathways that regulate cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| MAO-B Inhibition | IC50 = 1.4 - 4.6 nM | |

| Neuroprotection | Reduced oxidative stress | |

| Anticancer Activity | Cytotoxic effects on AMJ-13 cells |

Case Study: Neuroprotective Effects

A study focusing on the neuroprotective effects of similar compounds demonstrated significant reductions in neuronal cell death under oxidative stress conditions. The mechanism was attributed to the inhibition of reactive oxygen species (ROS) production and modulation of inflammatory cytokines .

Case Study: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity, suggesting its potential as a therapeutic agent. The study noted that the compound's effectiveness was linked to its ability to induce apoptosis and inhibit cell cycle progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.